molecular formula C8H8F3NO3 B6605541 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid CAS No. 2241138-13-4

5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid

Cat. No. B6605541
M. Wt: 223.15 g/mol
InChI Key: FOHVNYRTVLULFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid (TFATP2C) is an organic compound that has been widely studied due to its potential applications in various fields of science. TFATP2C is a derivative of the pyridine nucleus, which is an aromatic heterocyclic compound that has been used in many areas of research. The compound is a white crystalline solid with a molar mass of 208.18 g/mol. It has been found to be useful in a variety of synthetic processes due to its versatility and stability.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid involves the reaction of 2,3,4,5-tetrahydropyridine with trifluoroacetic anhydride followed by oxidation with potassium permanganate.

Starting Materials
2,3,4,5-tetrahydropyridine, trifluoroacetic anhydride, potassium permanganate

Reaction
2,3,4,5-tetrahydropyridine is reacted with trifluoroacetic anhydride in the presence of a catalyst such as pyridine to form 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine., The resulting product is then oxidized with potassium permanganate in the presence of a strong acid such as sulfuric acid to form 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid.

Scientific Research Applications

5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a precursor for the synthesis of various compounds, such as the anti-inflammatory drug ibuprofen, as well as a number of other pharmaceuticals. Additionally, 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid has been used in the synthesis of polymers, catalysts, and other materials. It has also been used in the synthesis of other organic compounds, such as the anti-cancer drug doxorubicin.

Mechanism Of Action

The mechanism of action of 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid is still under investigation. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting this enzyme, 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid may be effective in the treatment of inflammation and other related diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid are still under investigation, but it is believed that the compound may have a number of beneficial effects. Studies have suggested that 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid may be effective in reducing inflammation and pain, as well as providing antioxidant and neuroprotective effects. Additionally, the compound has been found to have anticonvulsant and antinociceptive properties, suggesting that it may be useful in the treatment of seizure disorders and other neurological conditions.

Advantages And Limitations For Lab Experiments

5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid is its stability, as it is relatively stable in a variety of conditions. Additionally, 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid is relatively easy to synthesize, making it an attractive choice for a variety of research applications. However, the compound is also limited by its relatively low solubility in water, making it difficult to work with in some experiments.

Future Directions

The potential applications of 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid are still being explored, and there are a number of possible future directions for research. One potential area of research is the development of new synthetic methods for the production of 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, research could be conducted to explore the potential use of 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid as a catalyst in organic synthesis.

properties

IUPAC Name

5-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3/c9-8(10,11)6(13)4-1-2-5(7(14)15)12-3-4/h3,5,12H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHVNYRTVLULFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC1C(=O)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid

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